Moperone

Beschreibung

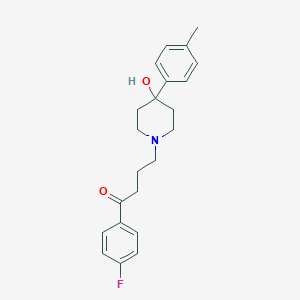

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-4-[4-hydroxy-4-(4-methylphenyl)piperidin-1-yl]butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FNO2/c1-17-4-8-19(9-5-17)22(26)12-15-24(16-13-22)14-2-3-21(25)18-6-10-20(23)11-7-18/h4-11,26H,2-3,12-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGAHNABIDCTLHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3871-82-7 (hydrochloride) |

Source

|

| Record name | Moperone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001050799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6049062 |

Source

|

| Record name | Moperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050-79-9 |

Source

|

| Record name | Moperone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1050-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moperone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001050799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Moperone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13554 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Moperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Moperone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOPERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU730881W5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Moperone's Mechanism of Action in Schizophrenia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moperone, a typical antipsychotic of the butyrophenone (B1668137) class, exerts its therapeutic effects in schizophrenia primarily through the antagonism of dopamine (B1211576) D2 receptors. This guide provides a detailed examination of its mechanism of action, from receptor binding profiles to downstream signaling cascades and its differential effects on key dopaminergic pathways. This document synthesizes preclinical and clinical data to offer a comprehensive resource for professionals in neuroscience and drug development.

Introduction

Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. The dopamine hypothesis of schizophrenia posits that hyperactivity of dopaminergic neurotransmission in the mesolimbic pathway is a key contributor to the positive symptoms of the disorder. Moperone, a butyrophenone derivative, was developed as a therapeutic agent to ameliorate these symptoms by modulating dopaminergic activity. As a typical antipsychotic, its primary mechanism of action is the blockade of dopamine D2 receptors, which distinguishes it from atypical antipsychotics that generally exhibit a broader receptor binding profile. Understanding the nuances of moperone's interaction with its molecular targets and the subsequent cellular and systemic effects is crucial for its rational use and the development of novel antipsychotics.

Pharmacodynamics: Receptor Binding Profile

Moperone's pharmacological activity is defined by its binding affinity for various neurotransmitter receptors. It is a potent antagonist at dopamine D2 and D3 receptors and also interacts with serotonin (B10506) 5-HT2A and sigma (σ) receptors.[1] The affinities of moperone and the related butyrophenone, melperone (B1203284), for these receptors are summarized in the table below.

| Receptor | Moperone Kᵢ (nM) | Melperone Kᵢ (nM) | Reference |

| Dopamine D₂ | 0.7 - 1.9 | 25 - 120 | [1][2] |

| Dopamine D₃ | 0.1 - 1 | 29 | [1][2] |

| Serotonin 5-HT₂ₐ | 52 | 19 - 34 | |

| Sigma-1 | High Affinity | Not specified |

Kᵢ (inhibition constant) is a measure of binding affinity; a lower Kᵢ value indicates a higher affinity.

Mechanism of Action

Dopamine D2 Receptor Antagonism

The cornerstone of moperone's antipsychotic effect is its high-affinity antagonism of dopamine D2 receptors. In the mesolimbic pathway, which is implicated in the positive symptoms of schizophrenia, dopamine hyperactivity is a key pathological feature. Moperone competitively binds to D2 receptors on postsynaptic neurons, thereby blocking the binding of endogenous dopamine. This action attenuates the excessive dopaminergic signaling, leading to a reduction in symptoms such as hallucinations and delusions.

Downstream Signaling Pathways

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gαi/o subunit. Activation of D2 receptors by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP). By blocking D2 receptors, moperone prevents this signaling cascade, leading to a relative increase in cAMP levels.

Furthermore, dopamine receptor signaling has been shown to involve the Akt/GSK-3 (glycogen synthase kinase-3) pathway. Antagonism of D2 receptors by antipsychotics like haloperidol (B65202) (another butyrophenone) can lead to an increase in the phosphorylation of Akt, which in turn phosphorylates and inactivates GSK-3β. This pathway is implicated in various cellular processes, including neuronal survival and synaptic plasticity.

Effects on Dopaminergic Pathways

The brain has four major dopaminergic pathways, and the effects of D2 receptor antagonists are pathway-dependent, leading to both therapeutic actions and side effects.

-

Mesolimbic Pathway: Originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens, this pathway is associated with reward and motivation. Hyperactivity in this pathway is linked to the positive symptoms of schizophrenia. Moperone's blockade of D2 receptors in this pathway is the primary basis for its antipsychotic efficacy.

-

Mesocortical Pathway: Also originating in the VTA, this pathway projects to the prefrontal cortex and is involved in cognition and executive function. Hypoactivity in this pathway is thought to contribute to the negative and cognitive symptoms of schizophrenia. D2 receptor antagonism in this pathway may not improve, and could potentially worsen, these symptoms.

-

Nigrostriatal Pathway: This pathway extends from the substantia nigra to the striatum and is a critical component of the motor system. Blockade of D2 receptors in this pathway can disrupt normal motor function, leading to extrapyramidal side effects (EPS) such as parkinsonism, dystonia, and akathisia.

-

Tuberoinfundibular Pathway: This pathway runs from the hypothalamus to the pituitary gland and regulates prolactin secretion. Dopamine normally inhibits prolactin release. D2 receptor blockade by moperone can lead to hyperprolactinemia.

Role of Serotonin 5-HT2A and Sigma Receptor Binding

Moperone's affinity for 5-HT2A and sigma receptors may also contribute to its overall pharmacological profile. Antagonism of 5-HT2A receptors is a key feature of atypical antipsychotics and is thought to mitigate the risk of EPS and potentially improve negative symptoms by increasing dopamine release in the prefrontal cortex. While moperone's 5-HT2A affinity is lower than its D2 affinity, this interaction could still play a role in its clinical effects.

Sigma-1 receptors are intracellular chaperone proteins that can modulate a variety of signaling pathways and ion channels. The high affinity of moperone for sigma receptors suggests a potential role in neuroprotection and the modulation of glutamatergic neurotransmission, although the precise functional consequences of this binding in the context of schizophrenia are still under investigation.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of moperone for specific receptors (e.g., dopamine D2).

Methodology:

-

Membrane Preparation: Homogenize tissue (e.g., rat striatum) or cultured cells expressing the receptor of interest in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in an appropriate assay buffer.

-

Competition Binding: Incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors) and varying concentrations of unlabeled moperone.

-

Incubation: Allow the binding reaction to reach equilibrium by incubating at a specific temperature for a defined period (e.g., 60 minutes at 30°C).

-

Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the moperone concentration to generate a competition curve. The IC₅₀ (the concentration of moperone that inhibits 50% of specific radioligand binding) is determined from this curve. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

In Vivo Microdialysis

Objective: To measure the effect of moperone on extracellular dopamine levels in specific brain regions of freely moving animals.

Methodology:

-

Surgical Implantation: Anesthetize the animal (e.g., a rat) and stereotaxically implant a microdialysis guide cannula into the brain region of interest (e.g., the nucleus accumbens or striatum).

-

Recovery: Allow the animal to recover from surgery for several days.

-

Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse it with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Baseline Collection: Collect dialysate samples at regular intervals to establish a stable baseline of extracellular dopamine levels.

-

Drug Administration: Administer moperone (e.g., via intraperitoneal injection) and continue to collect dialysate samples.

-

Sample Analysis: Analyze the concentration of dopamine in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels to determine the effect of moperone on dopamine release and metabolism.

Clinical Implications

Therapeutic Efficacy

The clinical efficacy of moperone in treating the positive symptoms of schizophrenia is attributed to its potent D2 receptor antagonism. While specific, large-scale clinical trial data with detailed PANSS (Positive and Negative Syndrome Scale) score changes for moperone is not widely available in recent literature, studies of the related butyrophenone melperone have demonstrated significant reductions in psychotic morbidity. For instance, in a double-blind study, melperone (300 mg daily) was as effective as thiothixene (B151736) (30 mg daily) in reducing psychotic symptoms.

Side Effect Profile

The primary side effects of moperone are a direct consequence of its D2 receptor blockade in non-target pathways.

-

Extrapyramidal Symptoms (EPS): Due to D2 antagonism in the nigrostriatal pathway, moperone can induce parkinsonism (tremor, rigidity, bradykinesia), acute dystonia (muscle spasms), and akathisia (restlessness). The incidence and severity of EPS are dose-dependent.

-

Hyperprolactinemia: Blockade of D2 receptors in the tuberoinfundibular pathway can lead to elevated prolactin levels, which can cause gynecomastia, galactorrhea, and amenorrhea.

-

Tardive Dyskinesia (TD): A potentially irreversible movement disorder characterized by involuntary, repetitive body movements, which can develop with long-term use of D2 antagonists.

The assessment of EPS in clinical trials and practice is crucial and can be performed using standardized rating scales such as the Extrapyramidal Symptom Rating Scale (ESRS) or the Simpson-Angus Scale.

Conclusion

Moperone's mechanism of action in schizophrenia is firmly rooted in its potent antagonism of dopamine D2 receptors, particularly within the mesolimbic pathway. This action directly addresses the hyperdopaminergic state associated with the positive symptoms of the disorder. Its interactions with 5-HT2A and sigma receptors may also contribute to its overall clinical profile. While effective, its utility is limited by a side effect profile characteristic of typical antipsychotics, which stems from its non-selective blockade of D2 receptors in other critical dopaminergic pathways. A thorough understanding of its pharmacodynamics and the downstream consequences of its receptor interactions is essential for optimizing its therapeutic use and for guiding the development of future antipsychotic agents with improved efficacy and tolerability.

References

Moperone: A Comprehensive Technical Guide to Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moperone, a butyrophenone (B1668137) antipsychotic, exerts its therapeutic effects through a complex interaction with various neurotransmitter receptors. This document provides an in-depth technical overview of Moperone's receptor binding affinity and selectivity profile. Quantitative binding data, derived from preclinical in vitro studies, are presented to facilitate a clear understanding of its pharmacological actions. Detailed experimental methodologies for determining binding affinities are described, and key intracellular signaling pathways modulated by Moperone are visualized. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in neuropharmacology and drug development.

Introduction

Moperone is a typical antipsychotic of the butyrophenone class, structurally related to haloperidol. Its clinical efficacy in the management of psychosis is primarily attributed to its antagonist activity at dopamine (B1211576) D2 receptors. However, its broader pharmacological profile, encompassing interactions with serotonin (B10506), sigma, and other receptor systems, contributes to its overall therapeutic and side-effect profile. A detailed understanding of its receptor binding characteristics is crucial for elucidating its mechanism of action and for the rational design of novel therapeutic agents with improved efficacy and tolerability.

Moperone Receptor Binding Profile

The following tables summarize the in vitro receptor binding affinities (Ki values in nanomolar, nM) of Moperone for a range of key neurotransmitter receptors. A lower Ki value indicates a stronger binding affinity. The data presented is collated from various preclinical studies and databases.[1] It is important to note that Ki values can vary between studies due to different experimental conditions.[1]

Table 1: Dopamine Receptor Binding Affinities of Moperone

| Receptor Subtype | Moperone Ki (nM) |

| D₂ | 25 - 120 |

| D₃ | 29 |

| D₄ | 57 |

Table 2: Serotonin Receptor Binding Affinities of Moperone

| Receptor Subtype | Moperone Ki (nM) |

| 5-HT₁ₐ | 260 |

| 5-HT₂ₐ | 19 - 34 |

| 5-HT₂c | 130 |

Table 3: Adrenergic, Histamine, and Muscarinic Receptor Binding Affinities of Moperone

| Receptor Subtype | Moperone Ki (nM) |

| Adrenergic α₁ | 17 - 57 |

| Histamine H₁ | 130 |

| Muscarinic M₁ | >10,000 |

Table 4: Sigma Receptor Binding Affinity of Moperone

| Receptor Subtype | Moperone Ki (nM) |

| Sigma σ₁ | Data not consistently reported in comparative tables, but butyrophenones as a class are known to have affinity for sigma receptors. |

Comparative Receptor Binding Affinity

To provide context, the following table compares the receptor binding affinities of Moperone with Haloperidol, another prominent butyrophenone antipsychotic.

Table 5: Comparative Binding Affinities (Ki, nM) of Moperone and Haloperidol

| Receptor | Moperone | Haloperidol |

| Dopamine D₂ | 25 - 120 | 0.89 - 1.5 |

| Serotonin 5-HT₂ₐ | 19 - 34 | ~120 |

This comparison highlights that while both are potent D2 antagonists, Moperone displays a comparatively weaker affinity for the D2 receptor and a stronger affinity for the 5-HT2A receptor than Haloperidol, a characteristic often associated with atypical antipsychotics and a potentially lower risk of extrapyramidal side effects.[2]

Experimental Protocols: Radioligand Binding Assays

The receptor binding affinities presented in this guide are primarily determined through in vitro competitive radioligand binding assays. These experiments are fundamental in neuropharmacology for characterizing the interaction between a drug and its target receptor.[1]

Objective

To determine the affinity of a test compound (e.g., Moperone) for a specific receptor by measuring its ability to displace a radiolabeled ligand known to bind to that receptor with high affinity and specificity.

Materials

-

Tissue or Cell Membrane Preparation: Homogenates of specific brain regions (e.g., striatum for D₂ receptors, frontal cortex for 5-HT₂ₐ receptors) from animal models or cell lines transfected to express specific human receptor subtypes.[1]

-

Radioligand: A specific ligand for the receptor of interest that is labeled with a radioisotope (e.g., [³H]spiperone for D₂ receptors, [³H]ketanserin for 5-HT₂ₐ receptors).[1]

-

Test Compound: Unlabeled Moperone at varying concentrations.

-

Incubation Buffer: A buffer solution to maintain physiological pH and ionic strength.

-

Filtration Apparatus: A system to separate the receptor-bound radioligand from the unbound radioligand, typically using glass fiber filters.[1]

-

Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.[1]

Generalized Methodology

-

Tissue/Cell Membrane Preparation: The selected tissue is homogenized, and the cell membranes containing the receptors are isolated through centrifugation. The protein concentration of the membrane preparation is determined.

-

Incubation: The membrane preparation is incubated in the presence of a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (Moperone).

-

Equilibrium: The mixture is incubated for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium.[1]

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[1]

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Key Signaling Pathways

The interaction of Moperone with its primary target receptors initiates a cascade of intracellular events known as signal transduction pathways. Understanding these pathways is crucial for elucidating the molecular mechanisms underlying its therapeutic effects and side effects.

Dopamine D₂ Receptor Signaling

Moperone's primary antipsychotic action is mediated by its antagonism of the Dopamine D₂ receptor, a G protein-coupled receptor (GPCR) that preferentially couples to the Gαi/o subtype of G proteins.

Serotonin 5-HT₂ₐ Receptor Signaling

Moperone also acts as an antagonist at serotonin 5-HT₂ₐ receptors. These receptors are GPCRs that couple to the Gαq/11 subtype of G proteins.

Sigma-1 (σ₁) Receptor Interaction

Butyrophenones, including Moperone, are known to interact with sigma receptors. The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.

Conclusion

Moperone's receptor binding profile reveals it to be a potent antagonist at dopamine D₂ and serotonin 5-HT₂ₐ receptors, with moderate affinity for other receptors such as D₃, D₄, 5-HT₂c, and α₁-adrenergic receptors. Its negligible affinity for muscarinic M₁ receptors suggests a lower potential for anticholinergic side effects. The detailed understanding of its binding affinities, the experimental methods used to determine them, and the resulting modulation of intracellular signaling pathways provides a solid foundation for its clinical application and for future research in the development of novel antipsychotic agents. This technical guide serves as a valuable resource for professionals in the field, offering a consolidated overview of the key pharmacological characteristics of Moperone.

References

An In-depth Technical Guide to the Pharmacodynamics of Moperone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moperone hydrochloride, a typical antipsychotic of the butyrophenone (B1668137) class, exerts its therapeutic effects primarily through the modulation of central neurotransmitter systems. This technical guide provides a comprehensive overview of the pharmacodynamics of Moperone, detailing its receptor binding profile, mechanism of action, and downstream signaling pathways. Quantitative data from in vitro and in vivo studies are presented in structured tables, and detailed experimental methodologies are provided for key assays. Visual representations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of its pharmacological properties.

Introduction

Moperone is an antipsychotic medication that has been used in the treatment of schizophrenia and other psychotic disorders.[1] As a member of the butyrophenone class, it shares structural and mechanistic similarities with other antipsychotics like haloperidol (B65202).[2] Understanding the detailed pharmacodynamics of Moperone hydrochloride is crucial for optimizing its therapeutic use and for the development of novel antipsychotic agents with improved efficacy and safety profiles. This guide synthesizes the current knowledge on Moperone's interactions with key neurotransmitter receptors and its impact on cellular signaling and physiological responses.

Receptor Binding Profile

The therapeutic efficacy and side-effect profile of Moperone hydrochloride are largely dictated by its affinity for a range of neurotransmitter receptors. Moperone is a potent antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, a characteristic shared by many atypical antipsychotics.[2][3] Its binding affinities (Ki values) for various receptors have been determined through in vitro radioligand binding assays. A lower Ki value indicates a stronger binding affinity.[3]

| Receptor Subtype | Moperone Ki (nM) |

| Dopamine | |

| D₂ | 25 - 120 |

| D₃ | 29 |

| D₄ | 57 |

| Serotonin | |

| 5-HT₁ₐ | 260 |

| 5-HT₂ₐ | 19 - 34 |

| 5-HT₂c | 130 |

| Muscarinic | |

| M₁ | >10,000 |

| Histamine | |

| H₁ | 130 |

| Adrenergic | |

| α₁ | 38 - 83 |

| α₂ | 780 |

| Note: Ki values can vary between studies due to different experimental conditions. The ranges presented reflect data collated from multiple preclinical studies.[4] |

Mechanism of Action and Signaling Pathways

Moperone's primary mechanism of action involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2] This dual antagonism is believed to contribute to its antipsychotic effects, particularly on the positive symptoms of schizophrenia, while potentially mitigating some of the extrapyramidal side effects associated with pure D2 antagonism.

Dopamine D₂ Receptor Antagonism

The dopamine D₂ receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[3] Agonist binding, such as by dopamine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. As an antagonist, Moperone blocks this signaling cascade.[3]

Serotonin 5-HT₂ₐ Receptor Antagonism

The serotonin 5-HT₂ₐ receptor is a GPCR coupled to the Gq/11 family of G proteins.[4] Activation by serotonin leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC). Moperone blocks this pathway by preventing serotonin from binding to the 5-HT₂ₐ receptor.

Quantitative In Vitro Functional Data

| Assay Type | Target Receptor | Parameter | Moperone Value (nM) |

| cAMP Functional Assay | Dopamine D₂ | IC₅₀ | Data not available |

| Calcium Flux Assay | Serotonin 5-HT₂ₐ | IC₅₀ | Data not available |

Quantitative In Vivo Pharmacodynamics

In vivo studies are critical for understanding the physiological and behavioral effects of Moperone. Key preclinical models for antipsychotic activity include the conditioned avoidance response and the induction of catalepsy.

| In Vivo Model | Parameter | Moperone Value (mg/kg) |

| Conditioned Avoidance Response (Rat) | ED₅₀ | Data not available |

| Catalepsy Induction (Rat) | ED₅₀ | Data not available |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacodynamics of Moperone hydrochloride.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Protocol Details:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.

-

Incubation: In a multi-well plate, a fixed amount of membrane protein is incubated with a specific concentration of a radiolabeled ligand (e.g., [³H]-spiperone for D₂ receptors) and a range of concentrations of the unlabeled test compound (Moperone). Total binding is determined in the absence of the test compound, and non-specific binding is measured in the presence of a high concentration of a known potent ligand for the receptor.

-

Filtration: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3]

Functional cAMP Assay (for D₂ Receptor Antagonism)

This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production.

Protocol Details:

-

Cell Culture: A cell line stably expressing the human dopamine D₂ receptor (e.g., CHO-K1 or HEK293) is cultured in multi-well plates.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of Moperone.

-

Agonist Stimulation: A fixed concentration of a D₂ receptor agonist (e.g., dopamine) is added in the presence of forskolin (B1673556) (an adenylyl cyclase activator) to stimulate a detectable level of cAMP.

-

Incubation: The plates are incubated for a defined period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a detection kit (e.g., HTRF, ELISA).

-

Data Analysis: A dose-response curve is generated by plotting the cAMP levels against the logarithm of the Moperone concentration. The IC₅₀ value, representing the concentration of Moperone that causes a 50% reversal of the dopamine-induced inhibition of cAMP production, is determined.[3]

Calcium Flux Assay (for 5-HT₂ₐ Receptor Antagonism)

This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium.

Protocol Details:

-

Cell Culture and Dye Loading: A cell line expressing the human 5-HT₂ₐ receptor (e.g., U2OS or CHO-K1) is cultured in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8).[5]

-

Compound Treatment: Cells are pre-incubated with varying concentrations of Moperone.

-

Agonist Stimulation: A fixed concentration of a 5-HT₂ₐ receptor agonist (e.g., serotonin) is added to the wells.

-

Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.

-

Data Analysis: A dose-response curve is constructed by plotting the inhibition of the calcium response against the Moperone concentration. The IC₅₀ value, the concentration of Moperone that inhibits 50% of the agonist-induced calcium flux, is calculated.[5]

In Vivo Catalepsy Assay (Rat)

This assay assesses the potential for a compound to induce extrapyramidal side effects.

Protocol Details:

-

Animals: Male Wistar or Sprague-Dawley rats are commonly used.

-

Drug Administration: Moperone hydrochloride is administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection, at a range of doses.

-

Catalepsy Assessment: At various time points after drug administration, catalepsy is measured. A common method is the bar test, where the rat's forepaws are placed on a horizontal bar. The latency to remove both paws from the bar is recorded. A longer latency indicates a greater cataleptic effect.

-

Data Analysis: A dose-response curve is generated by plotting the catalepsy score (e.g., mean latency) against the drug dose. The ED₅₀, the dose that produces a half-maximal cataleptic response, can be calculated.[6][7]

In Vivo Conditioned Avoidance Response (CAR) Assay (Rat)

The CAR model is a predictive preclinical screen for antipsychotic efficacy.

Protocol Details:

-

Apparatus: A shuttle box with two compartments separated by a door is used. The floor of the box is a grid that can deliver a mild electric shock.

-

Training: A conditioned stimulus (CS), such as a light or a tone, is presented for a short period, followed by an unconditioned stimulus (US), a mild foot shock. The rat can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If the rat does not move during the CS, it will receive the shock and can escape it by moving to the other compartment (an escape response).

-

Testing: Once the rats are trained to a stable level of avoidance, they are treated with different doses of Moperone hydrochloride or vehicle before the test session.

-

Data Analysis: The number of avoidance responses, escape responses, and failures to respond are recorded. A dose-dependent decrease in avoidance responses, without a significant effect on escape responses, is indicative of antipsychotic-like activity. The ED₅₀, the dose that reduces avoidance responding by 50%, can be determined.[8]

Conclusion

Moperone hydrochloride is a butyrophenone antipsychotic with a pharmacodynamic profile characterized by potent antagonism of dopamine D₂ and serotonin 5-HT₂ₐ receptors. Its broader receptor binding profile, including interactions with other dopamine and serotonin receptor subtypes, as well as adrenergic and histaminergic receptors, likely contributes to its overall therapeutic effects and side-effect profile. While quantitative functional and in vivo data for Moperone are not extensively published, the methodologies for their determination are well-established. A comprehensive understanding of Moperone's pharmacodynamics, as outlined in this guide, is essential for its rational clinical use and for guiding future drug discovery efforts in the field of neuropsychopharmacology.

References

- 1. Moperone | C22H26FNO2 | CID 4249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 6. Dose-catalepsy response to haloperidol in rat: effects of strain and sex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]

Moperone Structure-Activity Relationship Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moperone is a typical antipsychotic drug belonging to the butyrophenone (B1668137) class, which has been utilized in the management of schizophrenia and other psychotic disorders.[1][2] Like other drugs in its class, moperone's primary mechanism of action is the antagonism of dopamine (B1211576) D2 receptors in the central nervous system.[1] The structure-activity relationship (SAR) of butyrophenones is well-established in medicinal chemistry and provides a framework for understanding how the chemical structure of moperone contributes to its pharmacological activity. This guide provides a detailed overview of the SAR of moperone, based on the broader understanding of the butyrophenone class, and outlines the experimental protocols used to evaluate these compounds.

The general structure of butyrophenones consists of a fluorophenyl group connected by a three-carbon chain to a substituted piperidine (B6355638) ring.[3][4] Variations in each of these regions can significantly impact the potency and receptor selectivity of the compound.

Core Structure-Activity Relationships of Moperone and its Analogs

The key structural features of moperone that are critical for its antipsychotic activity are the p-fluorobutyrophenone moiety and the substituted piperidine ring. The following sections detail the contribution of each part to the overall pharmacological profile, drawing on established SAR principles for the butyrophenone class.

The Butyrophenone Chain

The butyrophenone portion of moperone is essential for its activity. Key observations include:

-

Aromatic System: The presence of a para-fluorophenyl group is a hallmark of many potent butyrophenone antipsychotics and is considered to enhance activity.

-

Carbonyl Group: The carbonyl group (C=O) is generally considered optimal for activity, although it can be replaced by other groups like a hydroxymethylene (C(H)OH) or a phenyl-substituted carbon with retained activity in some analogs.

-

Propyl Chain: A three-carbon (propyl) chain separating the fluorophenyl group and the piperidine nitrogen is optimal for antipsychotic activity. Lengthening or shortening this chain typically leads to a decrease in potency.

The Piperidine Ring

The substituted piperidine ring of moperone plays a crucial role in its interaction with the dopamine D2 receptor and other receptors. The nature of the substituents on the piperidine ring significantly influences both the affinity and the selectivity of the compound. For moperone, this is a 4-hydroxy-4-(p-tolyl)piperidine moiety.

-

Tertiary Amine: The tertiary amino group within the piperidine ring is essential for activity.

-

4-Aryl Substitution: An aromatic group at the 4-position of the piperidine ring is a common feature of potent butyrophenones. This aryl group is thought to mimic the phenyl ring of dopamine, contributing to D2 receptor affinity.

-

4-Hydroxy Group: The hydroxyl group at the 4-position can influence the polarity and binding interactions of the molecule.

Quantitative Data on Moperone Analogs

Due to the limited availability of public data on a systematic series of moperone analogs, the following table presents illustrative, hypothetical data to demonstrate the expected impact of structural modifications on receptor binding affinities. This data is based on the established SAR of the broader butyrophenone class of antipsychotics.

| Compound | R1 (on Piperidine N) | R2 (at Piperidine 4-position) | R3 (at Piperidine 4-position) | Dopamine D2 (Ki, nM) | Serotonin (B10506) 5-HT2A (Ki, nM) |

| Moperone | p-fluorobutyrophenone | OH | p-tolyl | 1.5 | 150 |

| Analog 1 | p-fluorobutyrophenone | H | p-tolyl | 10.2 | 250 |

| Analog 2 | p-fluorobutyrophenone | OH | Phenyl | 2.1 | 180 |

| Analog 3 | p-fluorobutyrophenone | OH | p-chlorophenyl | 1.8 | 130 |

| Analog 4 | p-fluorobutyrophenone | OH | p-methoxyphenyl | 3.5 | 200 |

| Analog 5 | Butyrophenone | OH | p-tolyl | 5.6 | 300 |

| Analog 6 | p-chlorobutyrophenone | OH | p-tolyl | 2.5 | 160 |

| Analog 7 | p-fluoropropiophenone | OH | p-tolyl | 25.8 | 450 |

| Analog 8 | p-fluoropentanoylphenone | OH | p-tolyl | 30.1 | 500 |

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to determine the structure-activity relationships of moperone and its analogs.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for dopamine D2 and serotonin 5-HT2A receptors.

1. Dopamine D2 Receptor Binding Assay:

-

Tissue Preparation: Rat striatal tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer to a final protein concentration of approximately 0.2-0.5 mg/mL.

-

Radioligand: [3H]Spiperone, a potent D2 antagonist, is used as the radioligand at a concentration close to its Kd value (typically 0.1-0.3 nM).

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of buffer, 50 µL of test compound (at various concentrations), and 50 µL of [3H]Spiperone.

-

Add 100 µL of the membrane preparation to initiate the binding reaction.

-

For non-specific binding determination, a high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol) is used instead of the test compound.

-

Incubate the plate at 37°C for 30 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis: The IC50 values (concentration of test compound that inhibits 50% of specific binding) are determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Serotonin 5-HT2A Receptor Binding Assay:

-

Tissue Preparation: Rat cortical tissue is prepared in a similar manner to the striatal tissue for the D2 assay.

-

Radioligand: [3H]Ketanserin is commonly used as the radioligand for 5-HT2A receptors at a concentration near its Kd (typically 0.5-1.0 nM).

-

Assay Procedure: The procedure is analogous to the D2 receptor binding assay, with the appropriate tissue preparation and radioligand. Non-specific binding is determined using a high concentration of a non-labeled 5-HT2A antagonist (e.g., 1 µM mianserin).

-

Data Analysis: IC50 and Ki values are calculated as described for the D2 receptor binding assay.

In Vitro Functional Assays

Objective: To determine the functional activity (e.g., antagonism) of test compounds at the dopamine D2 receptor.

cAMP Accumulation Assay:

-

Cell Line: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells) is used.

-

Principle: The D2 receptor is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Antagonists will block the agonist-induced decrease in cAMP.

-

Assay Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound (potential antagonist) for 15-30 minutes.

-

Stimulate the cells with a D2 receptor agonist (e.g., quinpirole) at a concentration that gives a submaximal response (EC80), in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Data Analysis: The ability of the test compounds to reverse the agonist-induced inhibition of cAMP production is quantified. The IC50 values for the antagonists are determined from the dose-response curves.

Visualizations

Caption: Key structural features of moperone contributing to its antipsychotic activity.

Caption: A typical workflow for the structure-activity relationship studies of moperone analogs.

References

Preclinical Pharmacological Profile of Moperone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moperone is a typical antipsychotic agent belonging to the butyrophenone (B1668137) class of drugs.[1] Structurally related to the widely known antipsychotic haloperidol (B65202), Moperone has been used in the treatment of schizophrenia and other psychotic disorders.[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacological profile of Moperone, focusing on its pharmacodynamics, in vivo efficacy models, pharmacokinetics, and safety pharmacology. The information herein is intended to serve as a resource for researchers and professionals involved in the discovery and development of antipsychotic drugs.

Pharmacodynamics: Receptor Binding Profile and Mechanism of Action

The primary mechanism of action of Moperone is through the antagonism of dopamine (B1211576) D2 receptors in the central nervous system.[3] This blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for its antipsychotic effects, alleviating the positive symptoms of schizophrenia such as hallucinations and delusions.[3] In addition to its high affinity for D2 receptors, Moperone also exhibits affinity for other neurotransmitter receptors, including serotonin (B10506), alpha-adrenergic, and histamine (B1213489) receptors, which contributes to its overall pharmacological profile and potential side effects.

Receptor Binding Affinities

The following table summarizes the available in vitro receptor binding affinities (Ki) of Moperone for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. It is important to note that the available data is limited and may not represent a complete profile across all receptor subtypes.

| Receptor Subtype | Ki (nM) | Reference |

| Dopamine D2 | 9.3 | |

| Dopamine D4 | 27 | [4] |

| Serotonin 5-HT2 | 52 | |

| α1-Adrenergic | 22 | |

| Histamine H1 | 22,000 |

Signaling Pathway

The primary mechanism of Moperone's antipsychotic action involves the blockade of the Dopamine D2 receptor, a G protein-coupled receptor (GPCR). This antagonism prevents the binding of dopamine and inhibits the downstream signaling cascade, which includes the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.

Dopamine D2 Receptor Antagonism by Moperone.

In Vivo Efficacy Models

Preclinical evaluation of antipsychotic drugs relies on various animal models that predict clinical efficacy. While specific in vivo efficacy data for Moperone is not extensively available, the following are standard behavioral assays used to characterize antipsychotic potential.

Catalepsy Test

The catalepsy test is used to assess the potential of a compound to induce extrapyramidal side effects (EPS), which are common with typical antipsychotics.[5]

Experimental Protocol:

-

Species: Male Wistar rats.

-

Apparatus: A horizontal bar raised to a specific height (e.g., 9 cm) above a flat surface.

-

Procedure:

-

Animals are administered Moperone or a vehicle control via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

At predetermined time points post-dosing (e.g., 30, 60, 90, and 120 minutes), each rat is gently placed with its forepaws on the bar.

-

The latency to remove both forepaws from the bar is recorded, with a maximum cut-off time (e.g., 180 seconds).

-

A prolonged latency to move from the imposed posture is indicative of catalepsy.

-

Conditioned Avoidance Response (CAR)

The CAR test is a classic predictive model for antipsychotic activity.[6][7] Antipsychotics selectively suppress the conditioned avoidance response at doses that do not impair the unconditioned escape response.[6]

Experimental Protocol:

-

Species: Male Sprague-Dawley rats.

-

Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild foot shock, equipped with auditory and visual cues.

-

Procedure:

-

Training: A conditioned stimulus (CS), such as a light or tone, is presented for a short duration (e.g., 10 seconds), followed by an unconditioned stimulus (US), a mild foot shock, delivered through the grid floor. The rat can avoid the shock by moving to the other compartment of the shuttle box during the CS presentation (avoidance response). If the rat fails to move during the CS, the shock is delivered until it escapes to the other compartment (escape response).

-

Testing: Once the animals are trained to a stable baseline of avoidance responding, they are treated with Moperone or vehicle.

-

The number of avoidance and escape responses, as well as the latency to respond, are recorded during a test session.

-

A significant reduction in the number of avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.

-

Prepulse Inhibition (PPI) of the Startle Response

PPI is a measure of sensorimotor gating, a neurological process that is deficient in patients with schizophrenia.[8] Antipsychotic drugs can restore PPI deficits induced by psychotomimetic agents.

Experimental Protocol:

-

Species: Male mice or rats.

-

Apparatus: A startle chamber equipped with a sensitive platform to detect whole-body startle responses and a speaker to deliver acoustic stimuli.

-

Procedure:

-

An animal is placed in the startle chamber and allowed to acclimatize.

-

A startling stimulus (pulse), a loud burst of white noise (e.g., 120 dB), is presented, and the startle response is measured.

-

In other trials, a weaker, non-startling acoustic stimulus (prepulse) precedes the startling pulse by a short interval (e.g., 100 ms).

-

The percentage of inhibition of the startle response by the prepulse is calculated.

-

To test the antipsychotic potential, a PPI deficit is induced using a dopamine agonist like apomorphine (B128758) or an NMDA antagonist like MK-801.

-

The ability of Moperone to reverse the drug-induced PPI deficit is then assessed.

-

Pharmacokinetics

The pharmacokinetic profile of Moperone is expected to be similar to other butyrophenones, characterized by oral absorption, extensive hepatic metabolism, and renal excretion of its metabolites.[9][10]

Preclinical Pharmacokinetic Parameters

| Parameter | Value (for Haloperidol in Rats) | Route | Reference |

| Tmax (h) | Data Not Available | p.o. | |

| Cmax (ng/mL) | Data Not Available | p.o. | |

| AUC (ng·h/mL) | Data Not Available | p.o. | |

| t½ (h) | ~1.5 | i.v. | [11] |

| Clearance (mL/min/kg) | ~83 | i.v. | [11] |

| Volume of Distribution (L/kg) | ~9.6 | i.v. | [11] |

| Bioavailability (%) | Data Not Available | p.o. |

Note: The data presented is for Haloperidol and should not be directly extrapolated to Moperone.

In Vitro Metabolism: Microsomal Stability Assay

This assay provides an early assessment of the metabolic stability of a compound in the liver.

Experimental Protocol:

-

System: Liver microsomes from preclinical species (e.g., rat, dog) and human.

-

Procedure:

-

Moperone is incubated with liver microsomes in the presence of NADPH (a cofactor for cytochrome P450 enzymes) at 37°C.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reaction is quenched, and the concentration of the remaining Moperone is quantified using LC-MS/MS.

-

The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

-

References

- 1. What is Moperone Hydrochloride used for? [synapse.patsnap.com]

- 2. psychiatrist.com [psychiatrist.com]

- 3. What is the mechanism of Moperone Hydrochloride? [synapse.patsnap.com]

- 4. 39163 [pdspdb.unc.edu]

- 5. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antipsychotics linked to sudden cardiac death [medscape.com]

- 7. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]

- 8. aliemcards.com [aliemcards.com]

- 9. Analytical and pharmacokinetic studies on butyrophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. litfl.com [litfl.com]

- 11. Linear pharmacokinetics of haloperidol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Characterization of Moperone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moperone, a typical antipsychotic of the butyrophenone (B1668137) class, has been utilized in the treatment of schizophrenia. This technical guide provides a comprehensive overview of its chemical synthesis and detailed characterization. The synthesis involves a two-step process commencing with the Grignard reaction of 4-methylphenylmagnesium bromide with 1-benzyl-4-piperidone, followed by N-alkylation with 4-chloro-4'-fluorobutyrophenone. This guide furnishes detailed experimental protocols for each synthetic step and for the comprehensive characterization of Moperone using various analytical techniques, including Mass Spectrometry, and provides a framework for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Furthermore, a representative High-Performance Liquid Chromatography (HPLC) method for purity assessment is described. The mechanism of action, primarily through dopamine (B1211576) D2 receptor antagonism, is also illustrated.

Introduction

Moperone, with the IUPAC name 1-(4-fluorophenyl)-4-[4-hydroxy-4-(4-methylphenyl)piperidin-1-yl]butan-1-one, is a butyrophenone derivative that has been used as an antipsychotic agent.[1] Like other drugs in its class, its therapeutic effects are primarily attributed to its antagonism of dopamine D2 receptors in the brain.[2][3] Understanding the synthesis and thorough characterization of Moperone is crucial for drug development, quality control, and further research into its pharmacological properties. This guide presents a detailed methodology for its synthesis and a comprehensive approach to its analytical characterization.

Chemical Synthesis of Moperone

The synthesis of Moperone is typically achieved through a two-step process. The first step involves the creation of the 4-hydroxy-4-(p-tolyl)piperidine intermediate, followed by an N-alkylation reaction to introduce the fluorobutyrophenone (B13424257) side chain.

Synthesis Workflow

Figure 1: General synthesis workflow for Moperone.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-4-(p-tolyl)piperidine

-

Grignard Reaction: To a solution of 4-methylphenylmagnesium bromide in an anhydrous ether (such as diethyl ether or tetrahydrofuran), cooled in an ice bath, a solution of 1-benzyl-4-piperidone in the same solvent is added dropwise under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by Thin Layer Chromatography - TLC). The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1-benzyl-4-hydroxy-4-(p-tolyl)piperidine.

-

Debenzylation: The crude product from the previous step is dissolved in a suitable solvent like methanol. A palladium on carbon catalyst (Pd/C) is added, and the mixture is subjected to hydrogenation, typically using a hydrogen balloon or a Parr hydrogenator, until the debenzylation is complete (monitored by TLC). The catalyst is then removed by filtration through Celite, and the solvent is evaporated to give 4-hydroxy-4-(p-tolyl)piperidine.

Step 2: Synthesis of Moperone (N-Alkylation)

-

A mixture of 4-hydroxy-4-(p-tolyl)piperidine, 4-chloro-4'-fluorobutyrophenone, and a base (such as sodium carbonate or potassium carbonate) in a suitable solvent (e.g., acetonitrile (B52724) or methyl isobutyl ketone) is heated to reflux.

-

The reaction progress is monitored by TLC or HPLC.

-

Upon completion, the reaction mixture is cooled, and the inorganic salts are filtered off.

-

The filtrate is concentrated under reduced pressure.

-

The resulting crude Moperone is purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or isopropanol) to afford the final product as a solid.

Characterization of Moperone

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized Moperone.

Physicochemical Properties

| Property | Value |

| IUPAC Name | 1-(4-fluorophenyl)-4-[4-hydroxy-4-(4-methylphenyl)piperidin-1-yl]butan-1-one |

| Molecular Formula | C₂₂H₂₆FNO₂ |

| Molecular Weight | 355.4 g/mol [4] |

| CAS Number | 1050-79-9 |

Spectroscopic and Chromatographic Data

Mass Spectrometry (MS)

The mass spectrum of Moperone provides information about its molecular weight and fragmentation pattern.

-

Experimental Protocol: Mass spectra can be obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) or Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI). For GC-MS, a non-polar column can be used with a temperature ramp. For LC-MS, a C18 column with a mobile phase gradient of acetonitrile and water (with formic acid) is suitable.

-

Quantitative Data:

| Technique | Ionization | Key Fragments (m/z) |

| GC-MS (EI) | EI | 123, 158, 192, 204, 217[4] |

| MS-MS | ESI | Precursor [M+H]⁺: 356.202; Product Ions: 153, 165, 338[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of Moperone.

-

Experimental Protocol: ¹H and ¹³C NMR spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Expected ¹H NMR Chemical Shifts: Based on the structure of Moperone and typical chemical shift values, the following proton signals are expected:

-

Aromatic protons of the fluorophenyl group.

-

Aromatic protons of the tolyl group.

-

Protons of the piperidine (B6355638) ring.

-

Protons of the butyrophenone chain.

-

The methyl protons of the tolyl group.

-

The hydroxyl proton.

-

-

Expected ¹³C NMR Chemical Shifts: The ¹³C NMR spectrum is expected to show distinct signals for each unique carbon atom in the Moperone molecule, including:

-

Carbonyl carbon of the butyrophenone.

-

Carbons of the two aromatic rings.

-

Carbons of the piperidine ring.

-

Carbons of the alkyl chain.

-

The methyl carbon of the tolyl group.

-

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the Moperone molecule.

-

Experimental Protocol: The IR spectrum can be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

-

Expected Absorption Bands:

-

A strong absorption band corresponding to the C=O (ketone) stretching vibration.

-

Bands in the aromatic C-H stretching region.

-

Bands corresponding to aliphatic C-H stretching.

-

A broad band indicating O-H stretching of the hydroxyl group.

-

A band for the C-F stretching vibration.

-

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of pharmaceutical compounds. A representative method for a similar butyrophenone, melperone (B1203284) hydrochloride, is described in a Chinese patent.[1]

-

Experimental Protocol (Adapted for Moperone):

-

Column: Octadecyl silane (B1218182) (C18) packed column.

-

Mobile Phase: A mixture of a phosphate (B84403) buffer and methanol. An ion-pairing agent like sodium heptanesulfonate can be added to the mobile phase. The pH of the mobile phase should be optimized.

-

Detection: UV detection at a suitable wavelength (e.g., 248 nm as used for melperone hydrochloride).[1]

-

Flow Rate: A typical flow rate would be around 1.0 mL/min.

-

Quantitation: The purity of Moperone is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

-

Mechanism of Action and Signaling Pathway

Moperone's antipsychotic effect is primarily mediated through its antagonist activity at dopamine D2 receptors.[2] It also exhibits affinity for serotonin (B10506) 5-HT2A receptors.[1] The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for its efficacy against the positive symptoms of schizophrenia.[3]

Figure 2: Simplified signaling pathway of Moperone's action.

Conclusion

This technical guide has outlined the chemical synthesis and comprehensive characterization of Moperone. The provided experimental protocols and analytical data serve as a valuable resource for researchers and professionals in the field of drug development and quality control. The synthesis is robust, and the characterization methods are standard, allowing for reliable production and analysis of this important antipsychotic compound. Further research can build upon this foundation to explore novel analogs or formulations of Moperone.

References

- 1. CN101762657B - High performance liquid chromatography analysis method of melperone hydrochloride - Google Patents [patents.google.com]

- 2. What is the mechanism of Moperone Hydrochloride? [synapse.patsnap.com]

- 3. What is Moperone Hydrochloride used for? [synapse.patsnap.com]

- 4. Moperone | C22H26FNO2 | CID 4249 - PubChem [pubchem.ncbi.nlm.nih.gov]

Moperone: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of moperone, a typical antipsychotic of the butyrophenone (B1668137) class. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on established protocols and analytical techniques applicable to moperone and related compounds. It outlines the necessary experimental workflows for solubility assessment in various solvents and for conducting forced degradation studies to understand its stability profile. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development and formulation of moperone.

Introduction

Moperone is a butyrophenone derivative that has been used in the treatment of schizophrenia.[1] Its efficacy and safety are intrinsically linked to its physicochemical properties, particularly its solubility and stability. Understanding these characteristics is paramount for developing robust and effective pharmaceutical formulations. This guide details the standard experimental procedures for evaluating the solubility of moperone in a range of pharmaceutically relevant solvents and for assessing its stability under various stress conditions.

Moperone: Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C22H26FNO2 | [2] |

| Molecular Weight | 355.45 g/mol | [2] |

| CAS Number | 1050-79-9 | [2] |

| Predicted logP | 4.08 | [3] |

| Predicted Aqueous Solubility (logS) | -4.35 |

Solubility of Moperone

Recommended Solvents for Solubility Screening

A comprehensive solubility profile should be established in a range of solvents with varying polarities. The following table lists recommended solvents for initial screening.

| Solvent Class | Recommended Solvents |

| Aqueous Buffers | pH 1.2 (Simulated Gastric Fluid) |

| pH 4.5 (Acetate Buffer) | |

| pH 6.8 (Simulated Intestinal Fluid) | |

| pH 7.4 (Phosphate Buffer) | |

| Polar Protic Solvents | Purified Water |

| Methanol | |

| Ethanol | |

| Isopropyl Alcohol (IPA) | |

| Polar Aprotic Solvents | Acetonitrile (ACN) |

| Dimethyl Sulfoxide (DMSO) | |

| Dimethylformamide (DMF) | |

| Non-Polar Solvents | Dichloromethane (DCM) |

| Ethyl Acetate | |

| Toluene |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of moperone in a selection of solvents at a controlled temperature.

Materials:

-

Moperone reference standard

-

Selected solvents (as listed in the table above)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC system with a validated quantitative method for moperone

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of moperone to a series of vials, each containing a known volume of a specific solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate until equilibrium is reached (typically 24-72 hours).

-

After reaching equilibrium, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the samples to ensure complete separation of the solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of moperone in the diluted sample using a validated HPLC method.

-

Calculate the solubility of moperone in each solvent, typically expressed in mg/mL or mol/L.

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Stability of Moperone

Forced degradation studies are essential to identify the potential degradation products of a drug substance, which can aid in the development of stability-indicating analytical methods and provide insights into the intrinsic stability of the molecule.

Forced Degradation (Stress Testing) Conditions

Moperone should be subjected to a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours |

| Neutral Hydrolysis | Purified water at 60°C for 24-48 hours |

| Oxidative Degradation | 3-30% H2O2 at room temperature for 24-48 hours |

| Thermal Degradation | Solid-state sample at 80°C for 72 hours |

| Photolytic Degradation | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter |

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation profile of moperone under various stress conditions and to facilitate the development of a stability-indicating analytical method.

Materials:

-

Moperone reference standard

-

Reagents for stress conditions (HCl, NaOH, H2O2)

-

Solvents for sample preparation (e.g., ACN:water)

-

Temperature-controlled ovens and water baths

-

Photostability chamber

-

HPLC-UV/DAD or HPLC-MS system

-

pH meter

-

Volumetric flasks and pipettes

Procedure:

-

Solution State Degradation:

-

Prepare stock solutions of moperone in a suitable solvent mixture (e.g., 50:50 ACN:water).

-

For each stress condition (acid, base, neutral hydrolysis, and oxidation), mix the moperone stock solution with the respective stress reagent in a flask.

-

Expose the solutions to the specified temperature and time.

-

At predefined time points, withdraw samples, neutralize them if necessary (for acid and base hydrolysis), and dilute to a suitable concentration for analysis.

-

-

Solid-State Degradation (Thermal and Photolytic):

-

Spread a thin layer of moperone powder in a petri dish.

-

For thermal degradation, place the dish in a temperature-controlled oven.

-

For photolytic degradation, place the dish in a photostability chamber.

-

At the end of the exposure period, dissolve a known amount of the stressed solid in a suitable solvent and dilute for analysis.

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

-

The HPLC method should be capable of separating the intact moperone from all formed degradation products. A diode array detector (DAD) is useful for assessing peak purity, while a mass spectrometer (MS) can aid in the identification of degradation products.

-

Caption: Workflow for Forced Degradation Studies of Moperone.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically an HPLC method, that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients.

Key Characteristics of a Stability-Indicating Method

-

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

-

Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

The validation of such a method should be performed according to ICH Q2(R1) guidelines.

Conclusion

While specific quantitative data on the solubility and stability of moperone are not widely published, this technical guide provides a robust framework for researchers and drug development professionals to systematically determine these critical physicochemical properties. The outlined experimental protocols for solubility determination via the shake-flask method and for assessing stability through forced degradation studies are based on established pharmaceutical industry standards. The development and validation of a stability-indicating analytical method, as described, are essential for ensuring the quality, safety, and efficacy of any moperone-containing pharmaceutical product. The application of these methodologies will enable the generation of the necessary data to support formulation development, establish appropriate storage conditions, and meet regulatory requirements.

References

Moperone: A Technical Overview of a Butyrophenone Antipsychotic

IUPAC Name: 1-(4-fluorophenyl)-4-[4-hydroxy-4-(4-methylphenyl)piperidin-1-yl]butan-1-one

CAS Number: 1050-79-9

Executive Summary

Moperone is a typical antipsychotic agent belonging to the butyrophenone (B1668137) class of drugs. Primarily utilized in the treatment of schizophrenia and other psychotic disorders, its therapeutic effects are mainly attributed to its potent antagonism of dopamine (B1211576) D2 receptors in the central nervous system. This technical guide provides a comprehensive overview of Moperone, detailing its chemical identity, pharmacological profile, mechanism of action, and relevant experimental methodologies for its study. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Pharmacological Profile

The pharmacological activity of Moperone is characterized by its interaction with various neurotransmitter receptors. The following tables summarize the available quantitative data on its receptor binding affinities and pharmacokinetic properties.

Receptor Binding Affinity

Moperone exhibits a high affinity for dopamine D2 and D3 receptors and a moderate affinity for the serotonin (B10506) 5-HT2A receptor. This multi-receptor profile contributes to its antipsychotic efficacy.[1]

| Receptor | Kᵢ (nM) |

| Dopamine D₂ | 0.7 - 1.9 |

| Dopamine D₃ | 0.1 - 1 |

| Serotonin 5-HT₂ₐ | 52 |

Kᵢ (Inhibition constant) is a measure of the drug's binding affinity to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Pharmacokinetics

Detailed pharmacokinetic data for Moperone in humans is limited in the public domain. However, general characteristics of butyrophenones and related compounds suggest that it is orally absorbed and undergoes hepatic metabolism, primarily through the cytochrome P450 enzyme system.[2] The metabolites are then predominantly excreted via the kidneys.[2]

Mechanism of Action and Signaling Pathways